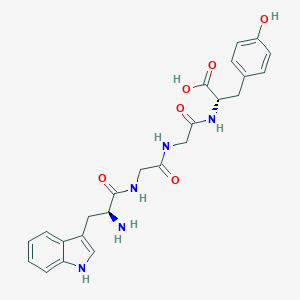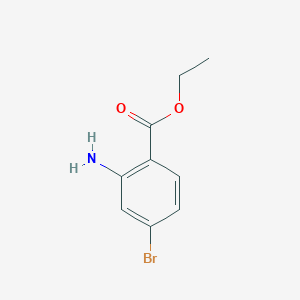
1,4-DI(piridin-4-YL)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-DI(Pyridin-4-YL)benzene, also known as 4-[4-(4-pyridinyl)phenyl]pyridine, is a chemical compound with the CAS Number: 113682-56-7 . It has a molecular weight of 232.28 and its molecular formula is C16H12N2 .
Synthesis Analysis
The synthesis of 1,4-DI(Pyridin-4-YL)benzene involves the use of 1,4-dibromobenzene and 4-pyridineboronic acid . The reaction is carried out in the presence of a palladium catalyst and potassium carbonate in a mixture of ethanol and toluene under an inert atmosphere . The reaction is heated at reflux for 48 hours .Molecular Structure Analysis
1,4-DI(Pyridin-4-YL)benzene consists of two end 4-pyridine units joined by a benzene ring at 1,4-positions .Physical And Chemical Properties Analysis
1,4-DI(Pyridin-4-YL)benzene is a solid at room temperature . The melting point of this compound is reported to be 193 °C .Aplicaciones Científicas De Investigación
Marcos Metal-Orgánicos (MOFs)
1,4-DI(piridin-4-YL)benceno: se utiliza como un ligando lineal rígido en la síntesis de MOFs. Estos marcos tienen aplicaciones en la protección ambiental y la separación de isómeros debido a su naturaleza porosa .
Polímeros de Coordinación
Este compuesto sirve como un ligando puente en polímeros de coordinación, que son estructuras formadas por la coordinación de iones metálicos con ligandos orgánicos. Estos polímeros tienen usos potenciales en catálisis y ciencia de materiales .
Ingeniería Cristal
En la ingeniería cristalina, This compound puede producir redes predeterminadas cuando se combina con multicarboxilatos aromáticos orgánicos como el ácido bifenil-tetracarboxílico .
Materiales Porosos
El compuesto está involucrado en la síntesis de materiales altamente porosos, que pueden utilizarse para el almacenamiento de gas, procesos de separación y catálisis .
Síntesis de Ligandos
Como ligando, This compound es crucial en la síntesis de moléculas y materiales complejos que tienen aplicaciones en productos farmacéuticos y electrónica .
Safety and Hazards
The safety information for 1,4-DI(Pyridin-4-YL)benzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) , suggesting that it may interact with metal ions or other components in these structures.
Mode of Action
In the context of mofs, it likely acts as a bridging ligand, connecting metal ions or clusters to form the framework . The pyridyl groups on the benzene ring can coordinate to metal ions, facilitating the formation of these structures.
Biochemical Pathways
As a component of MOFs, it may influence the properties and functions of these materials, which have diverse applications in areas such as gas storage, catalysis, and drug delivery .
Pharmacokinetics
Given its use in the synthesis of MOFs, its bioavailability may depend on the specific properties of the resulting material .
Result of Action
In the context of MOFs, the presence of this compound could influence the structure and function of the material .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 1,4-DI(Pyridin-4-YL)benzene, particularly in the context of MOF synthesis .
Propiedades
IUPAC Name |
4-(4-pyridin-4-ylphenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWKLXRVKVOYLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413261 |
Source


|
| Record name | 4,4'-(1,4-Phenylene)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113682-56-7 |
Source


|
| Record name | 4,4'-(1,4-Phenylene)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)











![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)